molecular formula C9H7ClF2O B14060951 1-Chloro-1-(3,5-difluorophenyl)propan-2-one

1-Chloro-1-(3,5-difluorophenyl)propan-2-one

Cat. No.: B14060951
M. Wt: 204.60 g/mol
InChI Key: VDRNNHFTHLMBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(3,5-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Chloro-1-(3,5-difluorophenyl)propan-2-one typically involves the reaction of 3,5-difluorobenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(3,5-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3,5-difluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,5-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action depend on the specific application and target .

Comparison with Similar Compounds

1-Chloro-1-(3,5-difluorophenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

1-chloro-1-(3,5-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H7ClF2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,1H3

InChI Key

VDRNNHFTHLMBMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)F)F)Cl

Origin of Product

United States

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